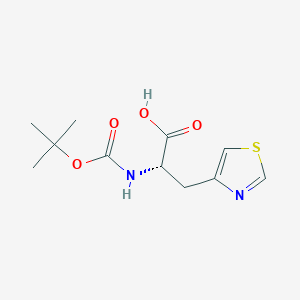

(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiazol-4-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiazol-4-yl)propanoic acid is a useful research compound. Its molecular formula is C11H16N2O4S and its molecular weight is 272.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Boc-L-4-Thiazolylalanine, also known as (S)-2-((tert-Butoxycarbonyl)amino)-3-(thiazol-4-yl)propanoic acid or (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1,3-thiazol-4-yl)propanoic acid, primarily targets fibroblasts in the skin . Fibroblasts are cells that produce collagen and other fibers and play a crucial role in maintaining the structural integrity of connective tissues.

Mode of Action

This compound interacts with its targets, the fibroblasts, by stimulating the production of dermal proteins . This interaction results in significant changes in protein and gene expression of key dermal markers .

Biochemical Pathways

The action of Boc-L-4-Thiazolylalanine affects the biochemical pathways related to the production of Hyaluronic Acid (HA) and pro-collagen I , and the expression of inflammatory genes . The compound increases the production of HA and pro-collagen I, which are essential components of the skin’s extracellular matrix, and decreases the expression of inflammatory genes .

Pharmacokinetics

It is known that the compound is used topically, suggesting that it is absorbed through the skin .

Result of Action

The action of Boc-L-4-Thiazolylalanine leads to molecular and cellular effects that are beneficial for the skin. In vitro studies on 3D human skin tissue models have shown that treatment with this compound leads to firmer and smoother skin . In vivo biopsy studies have demonstrated that the compound increases epidermal thickness and collagen remodeling significantly more compared with the base formula .

Action Environment

The action, efficacy, and stability of Boc-L-4-Thiazolylalanine can be influenced by various environmental factors. For instance, the compound should be stored in a cool place and kept in a tightly closed container in a dry and well-ventilated area . It is also important to avoid letting the product enter drains .

生化学分析

Biochemical Properties

Boc-L-4-Thiazolylalanine plays a significant role in biochemical reactions, particularly in the synthesis of bioactive compounds and pharmaceuticals. It interacts with various enzymes and proteins, including those involved in antimicrobial activity and enzyme inhibition. The thiazole ring in Boc-L-4-Thiazolylalanine allows it to form stable interactions with biomolecules, enhancing its efficacy in biochemical applications .

Cellular Effects

Boc-L-4-Thiazolylalanine has been shown to influence various cellular processes. It stimulates the production of dermal proteins by fibroblasts, making it an effective ingredient in skincare formulations. This compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its role in improving skin health and reducing signs of aging .

Molecular Mechanism

At the molecular level, Boc-L-4-Thiazolylalanine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The thiazole ring in Boc-L-4-Thiazolylalanine is crucial for its binding affinity and specificity, allowing it to modulate biochemical pathways effectively .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Boc-L-4-Thiazolylalanine have been observed to change over time. The compound is stable under specific conditions, but its degradation can impact its long-term efficacy. Studies have shown that Boc-L-4-Thiazolylalanine maintains its activity over extended periods, making it suitable for long-term applications in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Boc-L-4-Thiazolylalanine vary with different dosages in animal models. At optimal doses, it exhibits beneficial effects on cellular function and metabolism. At higher doses, toxic or adverse effects may be observed. It is essential to determine the appropriate dosage to maximize the therapeutic benefits while minimizing potential risks .

Metabolic Pathways

Boc-L-4-Thiazolylalanine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its role in these pathways contributes to its efficacy in biochemical and pharmaceutical applications .

Transport and Distribution

Within cells and tissues, Boc-L-4-Thiazolylalanine is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function .

Subcellular Localization

Boc-L-4-Thiazolylalanine is localized in specific subcellular compartments, where it exerts its effects on cellular processes. Targeting signals and post-translational modifications direct the compound to particular organelles, enhancing its efficacy in modulating biochemical pathways .

生物活性

(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiazol-4-yl)propanoic acid, with the CAS number 119434-75-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings related to this compound.

The molecular formula of this compound is C11H16N2O4S, with a molecular weight of 272.32 g/mol. Its structure features a thiazole ring, which is known for its role in various biological activities.

Research indicates that compounds containing thiazole moieties often exhibit diverse biological activities, including:

- Antimicrobial Activity : Thiazole derivatives have been reported to possess antibacterial and antifungal properties.

- Anticancer Activity : Some thiazole-containing compounds have shown effectiveness in inhibiting cancer cell proliferation by interfering with mitotic processes.

1. Anticancer Properties

Recent studies have highlighted the potential of thiazole derivatives in cancer treatment. For instance, a related thiazole compound demonstrated micromolar inhibition of HSET (KIFC1), a kinesin involved in mitotic spindle formation in cancer cells. This inhibition can lead to the induction of multipolar spindles, ultimately causing cell death in centrosome-amplified cancer cells .

2. Antimicrobial Effects

Thiazole derivatives have been evaluated for their antimicrobial properties. The presence of the thiazole ring enhances the ability of the compound to interact with bacterial enzymes, potentially leading to effective inhibition of growth in pathogenic bacteria .

Case Studies and Research Findings

特性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1,3-thiazol-4-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(16)13-8(9(14)15)4-7-5-18-6-12-7/h5-6,8H,4H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXBTZJECMMZSB-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CSC=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CSC=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。